molecular formula C14H10O4 B1334045 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid CAS No. 24351-54-0

2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid

Cat. No. B1334045
CAS RN: 24351-54-0
M. Wt: 242.23 g/mol
InChI Key: PEOCCFXRLGYKBM-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring attached to a carboxylic acid group, and in this derivative, an additional benzo[d][1,3]dioxol-5-yl group is present. The molecular structure and properties of benzoic acid derivatives have been extensively studied due to their importance in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzene ring or the modification of the carboxylic acid group. For example, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involves esterification and coupling reactions . Similarly, the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives utilizes the Michael addition reaction . These methods could potentially be adapted for the synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be determined using various spectroscopic techniques and theoretical calculations. For instance, the structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated using FT-IR, FT-Raman, and DFT calculations . Similarly, the molecular structure of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was characterized by DFT calculations and spectroscopic methods . These studies provide insights into the conformational stability and electronic properties of the molecules, which are crucial for understanding the behavior of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions due to their reactive carboxylic acid group and the possibility of further functionalization of the benzene ring. The reactivity of these compounds can be studied through computational methods such as DFT, which provide information on the frontier molecular orbitals and potential reaction sites . For example, the reactivity of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was analyzed using DFT studies, indicating the presence of nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as vibrational frequencies, NMR chemical shifts, and electronic transitions, can be determined experimentally and compared with theoretical predictions . These properties are influenced by the molecular structure and the presence of functional groups. For example, the vibrational spectra and molecular orbital contributions of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied to understand the stability and charge delocalization within the molecule . Additionally, the thermodynamic properties of these compounds can be calculated to predict their behavior under different conditions .

Scientific Research Applications

1. Antidiabetic Agents

  • Summary of Application: Benzodioxol carboxamide derivatives, which include 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, have been investigated for their potential as antidiabetic agents .
  • Methods of Application: The compounds were synthesized and characterized using HRMS, 1H-, 13CAPT-NMR, and MicroED. Their efficacy against α-amylase was assessed in vitro, while MTS assays were employed to gauge cytotoxicity across cancer and normal cell lines .
  • Results: Compounds IIa and IIc displayed potent α-amylase inhibition (IC50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC50 > 150 µM), suggesting their safety .

2. Organo Selenium Compounds

  • Summary of Application: Benzo[d][1,3]dioxole substituted organo selenium compounds have been synthesized .
  • Methods of Application: The compounds were synthesized and characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
  • Results: The synthesized compounds have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

3. Antitumor Agents

  • Summary of Application: Certain derivatives of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid have been evaluated for their antitumor properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results showed that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

4. Crystal Structure Analysis

  • Summary of Application: The crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a derivative of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, has been analyzed .
  • Methods of Application: The compound was synthesized and its crystal structure was analyzed using various techniques including HRMS, 1H-, 13CAPT-NMR, and MicroED .
  • Results: The results provided detailed information about the crystal structure of the compound .

5. Synthesis of Organo Selenium Compounds

  • Summary of Application: Benzo[d][1,3]dioxole substituted organo selenium compounds have been synthesized .
  • Methods of Application: The compounds were synthesized and characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
  • Results: The synthesized compounds have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

6. Continuous Acylation

  • Summary of Application: The compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one, a derivative of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, has been synthesized through a continuous acylation process .
  • Methods of Application: The compound was synthesized using a catalyst in a packed bed reactor .
  • Results: The results showed that it is possible to obtain the compound in a short time with fine/excellent conversion and selectivity .

7. Anticancer Agents

  • Summary of Application: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
  • Methods of Application: The compounds were synthesized via a Pd - catalyzed C-N cross - coupling .
  • Results: The results showed that 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

8. Antidiabetic Agents

  • Summary of Application: The compound with the greatest potency, IIc (N- (3- (trifluoromethyl)phenyl)benzo [d] [1,3]dioxole-5-carboxamide), was chosen as a contender for in vivo hypoglycemic exploration .
  • Methods of Application: The antidiabetic impact of compound IIc was evaluated in vivo using a streptozotocin-induced diabetic mice model .
  • Results: In vivo experiments revealed that five doses of IIc substantially reduced mice blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in contrast to the control group .

9. Synthesis of Boron Compounds

  • Summary of Application: The Bdan group can be converted into its corresponding boronic acids in high yield in acidic aqueous solution, and then participate in the following reactions .
  • Methods of Application: The compound was synthesized using a facile process .
  • Results: The results showed that it is possible to obtain 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOCCFXRLGYKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373482
Record name 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid

CAS RN

24351-54-0
Record name 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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